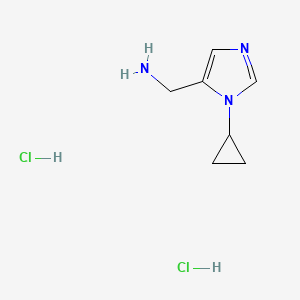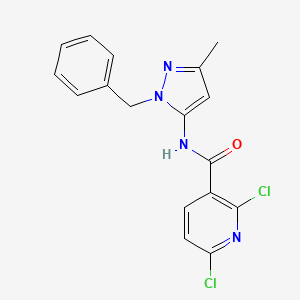
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide, also known as BMPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BMPC belongs to the pyrazole family and is a heterocyclic compound that contains a pyridine ring.
Applications De Recherche Scientifique
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity, and it has been studied as a potential treatment for cancer. In agriculture, N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied as a potential herbicide and fungicide.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage, which can induce cell death.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has also been shown to have herbicidal and fungicidal activity against various plant pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its high potency and selectivity. N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one limitation of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to study its potential applications in agriculture, particularly as a herbicide and fungicide. Additionally, further research is needed to improve the solubility of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in water, which could increase its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with benzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide as a white solid with a yield of 61% (Li et al., 2017).
Propriétés
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)-2,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-9-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)13-7-8-14(18)20-16(13)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANJKMCKNPZLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
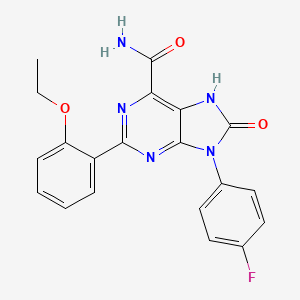
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

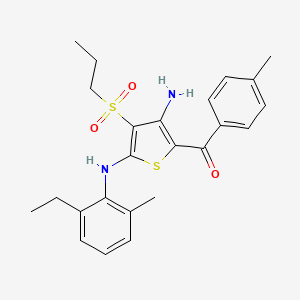
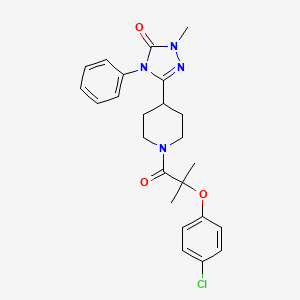

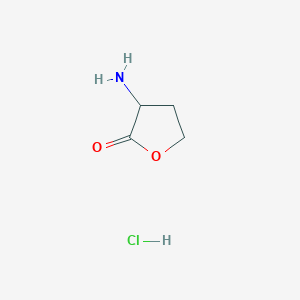
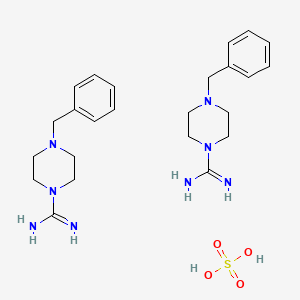
![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)
